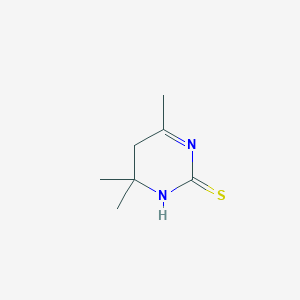

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol

Description

Historical Context and Development

The historical development of 4,4,6-trimethyl-4,5-dihydropyrimidine-2-thiol is intrinsically linked to the broader evolution of dihydropyrimidine chemistry, which traces its origins to the pioneering work of Pietro Biginelli in the late nineteenth century. Pietro Giacomo Biginelli, born in 1860 in Palazzolo Vercellese in what was then the Kingdom of Sardinia, made his most significant contribution to synthetic organic chemistry while working in the laboratories of Hugo Schiff in Florence, Italy. In 1891, Biginelli developed what would become known as the Biginelli reaction, a multicomponent condensation reaction that combined aldehydes, beta-keto esters, and urea under acid catalysis to produce dihydropyrimidine derivatives.

Building on the foundational observations of Schiff and Behrend, Biginelli investigated the reaction of ethyl acetoacetate and urea in the presence of aldehydes, discovering that heating urea, salicylaldehyde, and ethyl acetoacetate at reflux in absolute ethanol for two hours produced a precipitate with the molecular formula C₁₄H₁₆N₂O₃. Through extensive analysis of this multicomponent reaction, Biginelli concluded that the ternary adduct possessed a heterocyclic rather than linear structure, establishing the foundation for modern dihydropyrimidine chemistry.

The development of thioxopyrimidine derivatives, including compounds like this compound, emerged as researchers expanded upon Biginelli's original methodology by incorporating thiourea in place of urea. This modification introduced the characteristic thione functional group that defines this class of compounds. The synthesis methods for 2-thio-containing pyrimidines have evolved significantly since their initial discovery, with researchers developing various approaches including heterocyclization reactions, cyclocondensation methods, and direct thionation of existing pyrimidine structures.

At the turn of the nineteenth century, condensation reactions of ureas were considered outdated, and Biginelli's reaction temporarily faded into obscurity. However, the renewed interest in dihydropyrimidine biological activity in recent decades has led to extensive exploration of reaction conditions, revealing compatible solvents, acid catalysts, and expanded substrate scopes that have facilitated the development of compounds like this compound.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features and its role as a representative member of the thiopyrimidine class of compounds. Thiopyrimidine derivatives have received considerable attention in heterocyclic chemistry due to their diverse structural modifications and broad spectrum of chemical reactivity. The incorporation of the thione functional group at the 2-position of the dihydropyrimidine ring system imparts distinctive chemical properties that differentiate these compounds from their oxygen-containing analogs.

The compound's structural framework provides multiple sites for chemical modification and derivatization, making it valuable for synthetic methodology development. The presence of three methyl groups at positions 4, 4, and 6 creates a sterically hindered environment that influences both the compound's conformational preferences and its reactivity patterns. This steric environment has proven particularly significant in understanding structure-activity relationships within the broader family of dihydropyrimidine derivatives.

Research has demonstrated that the thione group in compounds like this compound can undergo various chemical transformations, including alkylation reactions that convert the thione to corresponding alkylthio derivatives. These transformations have been instrumental in developing synthetic routes to more complex heterocyclic systems and in exploring the reactivity patterns unique to thioxopyrimidines.

The compound also serves as an important model system for studying tautomerism in heterocyclic chemistry. The potential for thione-thiol tautomerism in dihydropyrimidine-2-thione compounds has been the subject of extensive theoretical and experimental investigation. Studies utilizing nuclear magnetic resonance spectroscopy, infrared spectroscopy, and X-ray crystallography have provided insights into the preferred tautomeric forms of these compounds in different environments.

Furthermore, the synthesis of this compound and related compounds has contributed to the development of novel synthetic methodologies. Recent advances include the use of surfactant catalysts such as tetrabutylammonium bromide for solvent-free synthesis conditions, demonstrating the continuing evolution of synthetic approaches to these heterocyclic systems.

Nomenclature and Classification

The nomenclature of this compound reflects the systematic naming conventions established for heterocyclic compounds, while also highlighting the complexity that can arise from different naming traditions and tautomeric considerations. The compound is assigned the Chemical Abstracts Service registry number 5392-23-4, which serves as its primary identifier in chemical databases.

The systematic name this compound follows International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds. In this naming system, the pyrimidine ring serves as the parent structure, with the prefix "dihydro" indicating the partial saturation of the ring system. The numerical locants 4,5 specify the positions of the reduced double bond, while the substituent positions are clearly identified: two methyl groups at position 4 and one methyl group at position 6.

However, the compound exhibits significant nomenclatural complexity due to the existence of multiple acceptable names and the potential for tautomeric forms. Alternative systematic names include 2-pyrimidinethiol, 1,4-dihydro-4,4,6-trimethyl- and 3,4-dihydro-4,4,6-trimethyl-2(1H)-pyrimidinethione. This diversity in naming reflects different approaches to describing the same molecular structure and acknowledges the tautomeric relationship between thiol and thione forms.

The compound is also known by various synonyms, including trimethyl-3,4-dihydropyrimidine-2-thiol, 4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine-2-thione, and 4,4,6-trimethyl-3,4-dihydropyrimidine-2-thiol. These alternative names reflect different conventions for numbering the heterocyclic system and different preferences for describing the oxidation state of the sulfur-containing functional group.

From a classification perspective, this compound belongs to several overlapping chemical categories. It is classified as a heterocyclic compound due to its pyrimidine ring system containing nitrogen atoms. More specifically, it falls under the category of dihydropyrimidines, which are partially saturated derivatives of the fully aromatic pyrimidine system. The presence of the thione functional group places it within the thiopyrimidine subcategory, distinguishing it from the more common oxopyrimidine derivatives.

The following table summarizes the key nomenclatural and classification data for the compound:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 5392-23-4 |

| Molecular Formula | C₇H₁₂N₂S |

| Molecular Weight | 156.25 g/mol |

| International Union of Pure and Applied Chemistry Name | This compound |

| Primary Classification | Thiopyrimidine |

| Secondary Classification | Dihydropyrimidine |

| Tertiary Classification | Heterocyclic thione |

Relation to Dihydropyrimidine Compound Family

This compound occupies a distinctive position within the broader dihydropyrimidine compound family, representing a sulfur-containing variant of the classical Biginelli reaction products. The dihydropyrimidine family encompasses a diverse array of heterocyclic compounds characterized by the partially saturated pyrimidine ring system, with variations in substitution patterns, functional groups, and stereochemistry contributing to the structural diversity of this chemical class.

The relationship between this compound and other family members is most clearly understood through the lens of synthetic methodology. While the classical Biginelli reaction typically produces 3,4-dihydropyrimidin-2(1H)-ones through the condensation of aldehydes, beta-keto esters, and urea, the incorporation of thiourea in place of urea leads to the formation of the corresponding thione derivatives. This substitution represents a fundamental structural modification that significantly alters the chemical and physical properties of the resulting compounds.

Recent synthetic advances have expanded the accessible structural space within the dihydropyrimidine family. The development of methods for synthesizing 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and their subsequent conversion to thione derivatives through thionation reactions has provided new pathways to compounds like this compound. These methodological developments have been particularly significant because conventional Biginelli reaction conditions are not readily applicable to ketones, limiting the diversity of accessible 4,4-disubstituted derivatives.

The biological activity profiles of dihydropyrimidine family members demonstrate remarkable diversity, with compounds exhibiting calcium channel inhibition, anticancer activity, antibacterial properties, antifungal effects, anti-human immunodeficiency virus activity, antimalarial properties, anti-inflammatory effects, and antioxidation activities. Within this context, thiopyrimidine derivatives, including this compound, have shown particular promise for their diverse biological activities including anti-inflammatory, analgesic, and protein kinase inhibition properties.

The structural features that distinguish this compound from other family members include the specific pattern of methyl substitution and the presence of the thione functional group. The geminal dimethyl substitution at position 4 creates a quaternary carbon center that significantly influences the compound's conformational behavior and reactivity patterns compared to monosubstituted or unsubstituted analogs. Additionally, the methyl group at position 6 provides further structural distinction and may contribute to specific biological activity profiles.

Recent research has highlighted the importance of structural modifications within the dihydropyrimidine family for optimizing biological activity. Studies have demonstrated that the 2-thioxo group and the length of alkyl substituents at the 4-position are strongly related to antiproliferative activity, with certain 4,4-disubstituted thione derivatives showing high inhibitory activity comparable to established therapeutic agents. This structure-activity relationship underscores the significance of compounds like this compound as valuable members of the dihydropyrimidine family for medicinal chemistry applications.

Properties

IUPAC Name |

4,6,6-trimethyl-1,5-dihydropyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAPPMPDJXJYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=S)NC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501229735 | |

| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933-49-3 | |

| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501229735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Procedure:

- Reagents : β-Enamino compounds (e.g., 4-methylpent-3-en-2-one), thiourea.

- Catalyst : Potassium hydroxide (KOH) or a Brønsted acid.

- Solvent : Ethanol.

- Conditions : The reaction mixture is stirred at 80°C for 8 hours.

- Workup :

- The reaction progress is monitored via thin-layer chromatography (TLC).

- After completion, the reaction mixture is extracted with ethyl acetate and washed with saturated brine.

- The product is purified through column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.

Observations:

One-Pot, Solvent-Free Synthesis

A more environmentally friendly approach involves a one-pot synthesis that eliminates the use of solvents and metal catalysts.

Procedure:

- Reagents :

- Potassium thiocyanate (KSCN),

- Aldol condensation product of acetone (e.g., 4-methylpent-3-en-2-one),

- Aniline derivatives.

- Catalyst : A few drops of hydrochloric acid (HCl).

- Conditions :

- The reagents are mixed at room temperature and then heated to 50–60°C for 3–5 hours.

- Reaction progress is monitored by TLC.

- Workup :

- The reaction mixture is cooled and poured into ice water to precipitate the product.

- Recrystallization from ethanol provides the purified compound.

Observations:

- This method yields dihydropyrimidine derivatives in good to excellent yields without requiring toxic or expensive catalysts.

Aza-Michael Addition/Nucleophilic Addition/Aromatization Tandem Processes

This method employs a tandem reaction mechanism involving aza-Michael addition followed by nucleophilic addition and aromatization.

Procedure:

- Reagents : Divinyl ketones, thiourea.

- Catalyst : Potassium hydroxide (KOH).

- Solvent : Ethanol.

- Conditions :

- The mixture is stirred at elevated temperatures (80°C) for several hours.

- Intermediate cyclization and dehydration steps lead to the final product.

- Workup :

- Extraction with ethyl acetate followed by washing with brine and drying over sodium sulfate.

- Purification through column chromatography.

Observations:

- This method achieves high yield efficiency when ethanol is used as a solvent compared to other solvents like methanol or dimethyl sulfoxide.

Comparison of Methods

| Method | Key Reagents | Catalyst/Conditions | Solvent | Yield (%) | Advantages |

|---|---|---|---|---|---|

| Thiourea + β-Enamino Compounds | Thiourea, β-enamino compounds | KOH or Brønsted acid | Ethanol | Up to 86% | High yield; simple workup |

| One-Pot Solvent-Free Synthesis | KSCN, aldol product, aniline | HCl | None | Excellent | Eco-friendly; avoids toxic catalysts |

| Aza-Michael Tandem Process | Divinyl ketones, thiourea | KOH | Ethanol | High | Efficient tandem mechanism |

Notes on Optimization

- Solvent choice significantly impacts yield. Ethanol has been consistently shown to provide superior results due to its polarity and ability to stabilize intermediates.

- Reaction monitoring via TLC ensures timely workup to avoid side reactions or decomposition of the product.

- Metal-free and solvent-free methods align with green chemistry principles but may require optimization for scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiols or sulfides.

Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

6-Methyl-4-phenyl-4,5-dihydropyrimidine-2-thiol (THPT1)

- Molecular Formula : C₁₁H₁₂N₂S

- Key Features :

- Substituted with a methyl group at position 6 and a phenyl group at position 3.

- Studied for corrosion inhibition using Density Functional Theory (DFT).

- Quantum Chemical Parameters (DFT/B3LYP/6-31G(d,p)):

- Functional Comparison :

4-(4-Chlorophenyl)pyrimidine-2-thiol

- Molecular Formula : C₁₀H₇ClN₂S

- Key Features :

- Chlorophenyl substituent at position 4 introduces electronegativity and polarity.

- The electron-withdrawing Cl group may reduce electron-donating capacity, lowering corrosion inhibition efficiency relative to THPT1 or the target compound .

1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione

- Molecular Formula : C₁₃H₁₅ClN₂S

- Key Features :

- Chlorophenyl and methyl substituents; adopts an envelope conformation in the dihydropyrimidine ring.

- Pharmacological activities (e.g., calcium channel blocking) are retained due to the dihydropyrimidine core .

4,4-Dimethyl-1-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,4-dihydropyrimidine-2-thiol

- Molecular Formula : C₁₃H₁₀F₇N₂S

- Key Features :

- Fluorinated phenyl substituent enhances electron-withdrawing effects.

- Functional Comparison :

Tabulated Comparison of Key Properties

*Theoretical values extrapolated from analogous compounds in .

Biological Activity

4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol (TMDPT) is a sulfur-containing heterocyclic compound characterized by its unique structural features, including a pyrimidine ring and a thiol group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of TMDPT based on recent research findings and case studies.

TMDPT has the molecular formula C₇H₁₂N₂S and features three methyl groups at the 4 and 6 positions of the pyrimidine ring and a thiol group at the 2 position. The presence of the thiol group is particularly significant as it enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that TMDPT exhibits a range of biological activities:

- Antimicrobial Activity : TMDPT has shown inhibitory effects against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and function.

- Anticancer Properties : Studies have demonstrated that TMDPT can induce apoptosis in cancer cells by activating specific signaling pathways.

- Enzyme Inhibition : TMDPT acts as an inhibitor for several enzymes, which may contribute to its therapeutic effects.

The biological activity of TMDPT can be attributed to its ability to form metal complexes, which can enhance its efficacy. Interaction studies suggest that TMDPT can coordinate with metal ions, leading to increased biological activity compared to its uncoordinated form. The thiol group may also participate in redox reactions, influencing cellular processes and signaling pathways .

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Anticancer Activity :

-

Enzyme Inhibition :

- Research indicated that TMDPT effectively inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. The IC50 value was measured at 15 µM, demonstrating its potential as a lead compound for developing new antifolate drugs.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of TMDPT compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| TMDPT | Pyrimidine ring with thiol group | Antimicrobial, anticancer | Forms metal complexes |

| 2-Thiouracil | Thiol group on uracil | Antiviral against herpes viruses | Nucleobase analog |

| 6-Methylpyrimidine-2-thiol | Methyl substitution at position 6 | Antifungal activity | Broad-spectrum antifungal |

| 1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-thione | Phenylamino group | Antibacterial properties | Enhanced solubility |

Q & A

Basic: What are the optimal synthetic routes for 4,4,6-Trimethyl-4,5-dihydropyrimidine-2-thiol, and how can reaction conditions be optimized to improve yield?

Answer:

The compound is typically synthesized via cyclocondensation reactions involving thiourea derivatives and β-diketones or β-ketoesters. For example, refluxing a mixture of thiourea and alkylated diketones in acidic or basic media (e.g., acetic acid or sodium hydroxide) can yield the dihydropyrimidine scaffold. Evidence from analogous pyrimidine syntheses (e.g., ethyl 3-(4-chlorophenyl)-pyrrolopyrimidine derivatives) suggests that optimizing stoichiometry (e.g., 1:1 molar ratio of thiourea to diketone) and reaction time (2–8 hours under reflux) improves yields . Solvent choice (e.g., ethanol or DMF) and catalytic additives (e.g., anhydrous sodium acetate) may reduce side reactions .

Basic: What analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR can confirm the dihydropyrimidine ring structure and methyl/thiol substituents. For example, the thiol proton typically resonates at δ 3.5–4.5 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNS, MW 156.249 g/mol) .

- X-ray Crystallography : Single-crystal studies resolve stereochemistry and hydrogen-bonding patterns, as demonstrated for related pyrimidine derivatives .

- HPLC : Reverse-phase HPLC with UV detection (λ ~250–280 nm) assesses purity (>95% recommended for biological assays) .

Advanced: How does the thiol group in this compound influence its reactivity in medicinal chemistry applications?

Answer:

The thiol (-SH) group enhances nucleophilic reactivity, enabling:

- Metal Coordination : Binding to metal ions (e.g., Zn) in enzyme active sites, as seen in kinase inhibitors .

- Disulfide Formation : Oxidative coupling with cysteine residues in proteins, useful for covalent drug design .

- Post-Synthetic Modifications : Thiol-ene "click" reactions to attach fluorescent tags or pharmacokinetic enhancers .

However, thiols are prone to oxidation; storage under inert gas (N) and addition of antioxidants (e.g., BHT) are critical .

Advanced: What computational methods are effective for predicting the biological activity of this compound derivatives?

Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with targets (e.g., CDK2), leveraging the compound’s planar pyrimidine ring for π-π stacking .

- QSAR Modeling : Regression analysis of substituent effects (e.g., methyl vs. phenyl groups) on logP and IC values .

- DFT Calculations : Predict redox potentials of the thiol group to assess stability in physiological environments .

Basic: What safety precautions are required when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation of dust (GHS H335) .

- Incompatibilities : Avoid oxidizing agents (e.g., peroxides) to prevent explosive disulfide formation .

- Storage : Ambient temperature in airtight containers under nitrogen .

Advanced: How can discrepancies in reported physicochemical properties (e.g., solubility) of this compound be resolved experimentally?

Answer:

- Solubility Profiling : Use shake-flask method in buffers (pH 1–10) with UV/Vis quantification. For example, solubility in NaOH (pH 12) is higher due to thiol deprotonation .

- Thermogravimetric Analysis (TGA) : Verify melting points (>360°C observed in related pyrimidinediols) to address conflicting reports .

- LogP Determination : Employ octanol-water partitioning experiments with LC-MS detection .

Advanced: What strategies can mitigate byproduct formation during the synthesis of this compound?

Answer:

- Temperature Control : Lowering reaction temperature to 60–80°C reduces thiourea decomposition .

- Catalyst Screening : Use Lewis acids (e.g., ZnCl) to accelerate cyclization and suppress oligomerization .

- Purification Techniques : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid/water) removes dimers and unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.